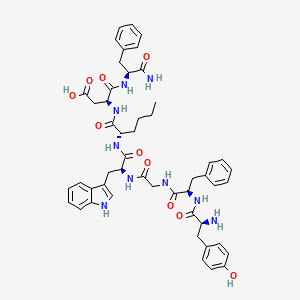

Tyr-D-Phe-Gly-Trp-Nle-Asp-Phe-NH2

Description

Tyr-D-Phe-Gly-Trp-Nle-Asp-Phe-NH₂ is a synthetic opioid peptide with a heptapeptide backbone containing a D-configuration phenylalanine (D-Phe) residue and norleucine (Nle) substitution. This compound targets the mu-opioid receptor (MOR), a key mediator of analgesia and opioid-related effects. Its IC₅₀ value for MOR binding is reported as 420 nM , indicating moderate affinity compared to other opioid ligands. The inclusion of D-Phe and Nle enhances metabolic stability and receptor selectivity, common strategies in peptide-based drug design to resist enzymatic degradation and improve pharmacokinetics.

Properties

Molecular Formula |

C50H59N9O10 |

|---|---|

Molecular Weight |

946.1 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C50H59N9O10/c1-2-3-17-38(48(67)59-42(27-44(62)63)50(69)57-39(45(52)64)24-30-12-6-4-7-13-30)56-49(68)41(26-33-28-53-37-18-11-10-16-35(33)37)55-43(61)29-54-47(66)40(25-31-14-8-5-9-15-31)58-46(65)36(51)23-32-19-21-34(60)22-20-32/h4-16,18-22,28,36,38-42,53,60H,2-3,17,23-27,29,51H2,1H3,(H2,52,64)(H,54,66)(H,55,61)(H,56,68)(H,57,69)(H,58,65)(H,59,67)(H,62,63)/t36-,38-,39-,40+,41-,42-/m0/s1 |

InChI Key |

DWHRPZRXNRDAQF-GEQJWKGNSA-N |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)N |

Canonical SMILES |

CCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological profile of Tyr-D-Phe-Gly-Trp-Nle-Asp-Phe-NH₂ can be contextualized by comparing it to related peptides and opioid ligands (Table 1). Key structural and functional differences are highlighted below.

Table 1: Pharmacological Comparison of Tyr-D-Phe-Gly-Trp-Nle-Asp-Phe-NH₂ and Analogues

*Ki value from binding assays.

Key Observations

Structural Determinants of Potency: Substitution of Trp³ with D-Trp (as in Tyr-D-Phe-Gly-D-Trp-NMeNle-Asp-Phe-NH₂) reduces IC₅₀ from 420 nM to 71 nM , suggesting D-configuration at position 3 enhances MOR interaction. Nle (norleucine) at position 4 improves hydrophobicity and resistance to oxidation compared to methionine, a feature shared with CCK-B ligand SNF 8702 .

Receptor Selectivity :

- The primary compound exhibits MOR preference but lacks the delta-opioid receptor (DOR) selectivity seen in dermenkephalin, which replaces D-Phe with D-Met and introduces His/Leu residues .

- CTOP, despite containing D-Trp, acts as a MOR antagonist (IC₅₀ = 2.8 nM) due to its penicillamine and ornithine residues, which disrupt agonism .

Functional vs.

Mechanistic and Clinical Implications

- Metabolic Stability : The D-Phe and Nle substitutions in Tyr-D-Phe-Gly-Trp-Nle-Asp-Phe-NH₂ mirror strategies used in dermenkephalin and CTOP to resist protease cleavage, a critical factor for in vivo efficacy .

- Therapeutic Potential: While its MOR affinity is lower than analogues like H-Tyr-D-Ala-Gly-Phe-NH-NH-(NMe)Phe-Asp-Nle-Trp-Ac (IC₅₀ = 62 nM) , the primary compound’s balance of potency and stability may suit prolonged analgesic effects with reduced tolerance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.